Epertinib (hydrochloride)

Descripción general

Descripción

Epertinib (hydrochloride): is a potent, orally active, reversible, and selective tyrosine kinase inhibitor. It targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4). Epertinib (hydrochloride) has shown significant antitumor activity, making it a promising candidate for cancer therapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Epertinib (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing tyrosine kinase inhibitors involve the use of palladium-catalyzed coupling reactions, nucleophilic substitutions, and amide bond formations .

Industrial Production Methods: Industrial production of Epertinib (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. Specific details of the industrial production methods are proprietary and not publicly available .

Análisis De Reacciones Químicas

Claisen–Schmidt Condensation

-

Reagents/Conditions : Aromatic aldehydes react with dimethoxy acetophenone in the presence of sodium hydroxide (NaOH).

-

Product : Intermediate chalcone derivatives form, which serve as precursors for subsequent cyclization.

Thiosemicarbazide Condensation

-

Reagents/Conditions : Chalcone intermediates undergo condensation with thiosemicarbazide under reflux in ethanol.

-

Product : Pyrazole-thiosemicarbazone derivatives, critical for introducing nitrogen-rich moieties.

Cyclization to Thiazolyl-Pyrazoline

-

Reagents/Conditions : Cyclization reactions under controlled thermal conditions (reflux in ethanol or toluene).

-

Product : Thiazolyl-pyrazoline scaffolds, forming the core structure of epertinib.

Functional Group Transformations

Epertinib’s synthesis and derivatization involve targeted modifications:

Oxidation

-

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

-

Application : Introduces hydroxyl or ketone groups into intermediate structures.

Reduction

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Application : Reduces imine or nitro groups to amines, essential for stabilizing the final structure .

Nucleophilic Substitution

-

Reagents : Alkyl/aryl halides (e.g., methyl iodide, benzyl bromide).

-

Application : Introduces methoxy or benzyloxy groups at specific positions on the quinazoline ring.

Key Reagents and Reaction Conditions

| Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|

| Claisen–Schmidt | NaOH, ethanol, reflux | Chalcone intermediate formation |

| Cyclization | Thermal reflux in toluene | Core heterocycle construction |

| Boronylation | Bis(pinacolato)diboron, Pd catalysts | Suzuki coupling precursors |

| Reductive Amination | NaBH(OAc)₃, acetic acid | Amine bond stabilization |

Metabolic Reactions

Epertinib undergoes Phase I and II metabolic transformations in vivo:

-

Oxidative Metabolism : Cytochrome P450 enzymes (CYP3A4) mediate oxidation, producing hydroxylated metabolites.

-

Conjugation Reactions : Glucuronidation or sulfation enhances solubility for renal excretion .

Major Metabolites

| Metabolite | Structural Modification | Bioactivity |

|---|---|---|

| Dealkylated derivative | Loss of morpholine substituent | Reduced kinase affinity |

| Lactam form | Intramolecular cyclization | Inactive metabolite |

Stability and Degradation

Epertinib hydrochloride is sensitive to:

Aplicaciones Científicas De Investigación

Epertinib (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of tyrosine kinase inhibitors.

Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.

Medicine: Evaluated in clinical trials for the treatment of HER2-positive metastatic breast cancer and other cancers with overexpression of EGFR, HER2, and HER4

Mecanismo De Acción

Epertinib (hydrochloride) exerts its effects by inhibiting the tyrosine kinase activity of EGFR, HER2, and HER4. This inhibition prevents the phosphorylation of these receptors, thereby blocking downstream signaling pathways involved in cell proliferation and survival. The primary molecular targets are the ATP-binding sites of EGFR, HER2, and HER4, which are essential for their kinase activity .

Comparación Con Compuestos Similares

Gefitinib: An EGFR inhibitor with a different selectivity profile compared to Epertinib (hydrochloride).

Uniqueness: Epertinib (hydrochloride) is unique due to its reversible inhibition of multiple receptors (EGFR, HER2, and HER4) and its potent antitumor activity. It has demonstrated superior efficacy in preclinical models and clinical trials, particularly in treating HER2-positive breast cancer with brain metastasis .

Actividad Biológica

Epertinib (S-222611) is a potent, reversible, and selective tyrosine kinase inhibitor (TKI) primarily targeting the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. This compound has garnered attention for its efficacy in treating various cancers, particularly HER2-positive breast cancer, due to its ability to penetrate the blood-brain barrier and its favorable pharmacokinetic profile.

Epertinib functions by inhibiting the phosphorylation of tyrosine residues on the target receptors, which is crucial for the downstream signaling pathways that promote cell proliferation and survival in cancerous cells. The compound exhibits high selectivity with IC50 values of:

- EGFR : 1.48 nM

- HER2 : 2.49 nM

- HER4 : 7.15 nM

In contrast, it shows minimal activity against other kinases such as KDR, IGF1R, SRC, KIT, and PDGFRβ (IC50 > 10,000 nM) .

Antitumor Activity

Epertinib has demonstrated significant antitumor activity in various preclinical and clinical studies:

In Vitro Studies

Epertinib has been shown to inhibit the growth of multiple cancer cell lines expressing EGFR and/or HER2. Notable IC50 values include:

- NCI-N87 (stomach) : 8.3 nM

- BT-474 (breast) : 9.9 nM

- SK-BR-3 (breast) : 14 nM

- MDA-MB-361 (breast) : 26.5 nM .

In Vivo Studies

In animal models, epertinib demonstrated significant antitumor effects:

- In nude mice bearing NCI-N87 xenografts, epertinib administered orally for 21 days resulted in an effective dose (ED50) of 10.2 mg/kg.

- It showed four times more potency than lapatinib in inhibiting tumor growth and effectively reduced brain tumor volume in models of breast cancer metastasis .

Clinical Trials

Epertinib has been evaluated in several clinical trials focusing on its safety, tolerability, and antitumor efficacy:

Phase I/II Studies

A study assessed epertinib combined with trastuzumab in patients with HER2-positive metastatic breast cancer (MBC). Key findings include:

- Recommended doses were established at 600 mg with trastuzumab alone.

- The objective response rate (ORR) was notably high at 67% for the combination therapy.

- Measurable regression of brain metastases was observed in patients treated with epertinib .

Extended Phase Ib Study

In another trial involving heavily pretreated patients, epertinib was administered at a daily dose of 800 mg:

- The ORR was 16% among patients with breast and upper gastrointestinal cancers.

- Notably, partial responses were observed in patients with brain metastases lasting up to 7.5 months .

Distribution and Blood-Brain Barrier Penetration

Epertinib's ability to penetrate the blood-brain barrier is particularly significant for treating brain metastases:

- In comparative studies with lapatinib, epertinib concentrations in brain metastasis were found to be over 10 times higher than those of lapatinib.

- The tumor-to-normal brain ratio for epertinib was approximately four times greater than that for lapatinib, indicating superior delivery to CNS tumors .

Safety Profile

The safety profile of epertinib has been generally favorable:

- The most common adverse events reported include diarrhea (manageable with loperamide), nausea, increased bilirubin levels, decreased appetite, and vomiting.

- Grade 3/4 adverse events occurred primarily due to diarrhea but were manageable through dose adjustments .

Summary Table of Key Findings

| Parameter | Epertinib Value |

|---|---|

| Target Receptors | EGFR, HER2, HER4 |

| IC50 (EGFR) | 1.48 nM |

| IC50 (HER2) | 2.49 nM |

| IC50 (HER4) | 7.15 nM |

| ED50 in Mice | 10.2 mg/kg |

| ORR in Clinical Trials | Up to 67% |

| Brain Metastasis Concentration | >10 times higher than lapatinib |

Propiedades

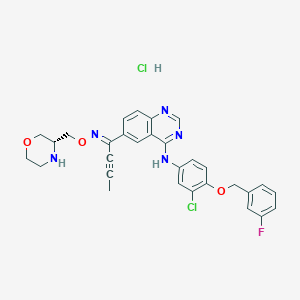

IUPAC Name |

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27ClFN5O3.ClH/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20;/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36);1H/b37-27+;/t24-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWJPQQXBPWOOA-PLXRJBJVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C/C(=N\OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28Cl2FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.